![molecular formula C20H18N2O4 B244486 N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244486.png)
N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and plays a critical role in the survival and proliferation of B cells. TAK-659 has been shown to be effective in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide binds to the active site of BTK and inhibits its activity, leading to decreased downstream signaling through the B-cell receptor pathway. This results in decreased proliferation and survival of B cells, which is particularly relevant in B-cell malignancies where BTK is overexpressed.
Biochemical and physiological effects:
In addition to its effects on B cells, N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and lupus. N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide has also been shown to inhibit platelet aggregation, which may have implications for the treatment of thrombotic disorders.
実験室実験の利点と制限
One advantage of N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide is its specificity for BTK, which may reduce off-target effects compared to other BTK inhibitors. However, N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide has a relatively short half-life, which may limit its efficacy in clinical settings. Additionally, N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide has not been extensively studied in humans, so its safety and efficacy in clinical trials are still being evaluated.
将来の方向性
For research on N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide include evaluating its efficacy in clinical trials for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide, as well as its potential for combination therapy with other anti-cancer agents. Finally, studies are needed to better understand the mechanisms of resistance to BTK inhibitors, which may inform the development of new treatments for B-cell malignancies.
合成法
The synthesis of N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide involves several steps, starting with the preparation of the key intermediate, 4-methoxy-3-nitrobenzoic acid. This is followed by the reduction of the nitro group to an amino group, which is then acylated with 4-methylbenzoyl chloride. The resulting intermediate is then coupled with 2-furancarboxylic acid to yield N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide.
科学的研究の応用
N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide has been shown to inhibit BTK signaling, leading to decreased proliferation and survival of B cells. N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and lenalidomide.
特性
分子式 |
C20H18N2O4 |
---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
N-[4-methoxy-3-[(4-methylbenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-13-5-7-14(8-6-13)19(23)22-16-12-15(9-10-17(16)25-2)21-20(24)18-4-3-11-26-18/h3-12H,1-2H3,(H,21,24)(H,22,23) |
InChIキー |
FKIRZWRFOKFSBX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。